

Known biological activities of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

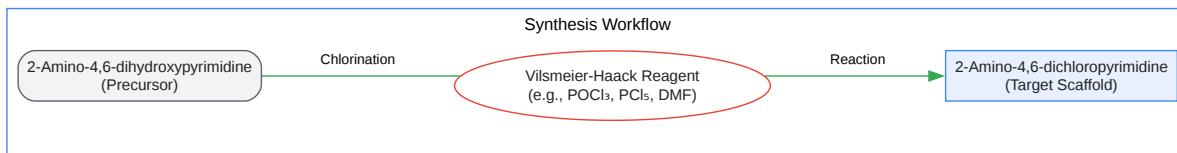
Cat. No.: B1525643

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activities of **2-Amino-4,6-dichloropyrimidine-5-carbonitrile**

Executive Summary

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, **2-Amino-4,6-dichloropyrimidine-5-carbonitrile** emerges as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring two reactive chlorine atoms, an amino group, and an electron-withdrawing nitrile group, makes it a privileged scaffold for the synthesis of diverse heterocyclic compounds. This guide provides a comprehensive overview of the known biological activities associated with this core, the methodologies used to assess these activities, and the structure-activity relationship insights that drive its application in modern drug discovery. We will delve into its role as a precursor to potent enzyme inhibitors, anti-inflammatory agents, and anticancer compounds, offering both foundational knowledge and practical, field-proven experimental protocols.


Molecular Profile and Physicochemical Properties

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a halogenated pyrimidine derivative that serves primarily as a building block in organic synthesis. The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward path for structural elaboration and the creation of compound libraries.[\[1\]](#)

Property	Value	Reference
IUPAC Name	2-Amino-4,6-dichloro-5-cyanopyrimidine	[2]
CAS Number	71605-67-5	-
Molecular Formula	C ₅ H ₂ Cl ₂ N ₄	[2]
Molecular Weight	189.00 g/mol	[2]
Appearance	Powder	
Melting Point	219-222 °C	
SMILES	<chem>N(C1=NC(Cl)=C(C#N)C(Cl)=N1)C(Cl)=N</chem> 1)	

Synthesis of the Core Scaffold

The primary route for synthesizing **2-Amino-4,6-dichloropyrimidine-5-carbonitrile** and its analogs involves the chlorination of the corresponding dihydroxypyrimidine precursor. The Vilsmeier-Haack reaction is an efficient and widely adopted method for this conversion, transforming the more stable 2-amino-4,6-dihydroxypyrimidine into the highly reactive dichlorinated intermediate.[1][3][4] This transformation is critical as it installs the reactive chlorine "handles" necessary for subsequent derivatization.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for 2-amino-4,6-dichloropyrimidines.

Key Biological Activities and Therapeutic Potential

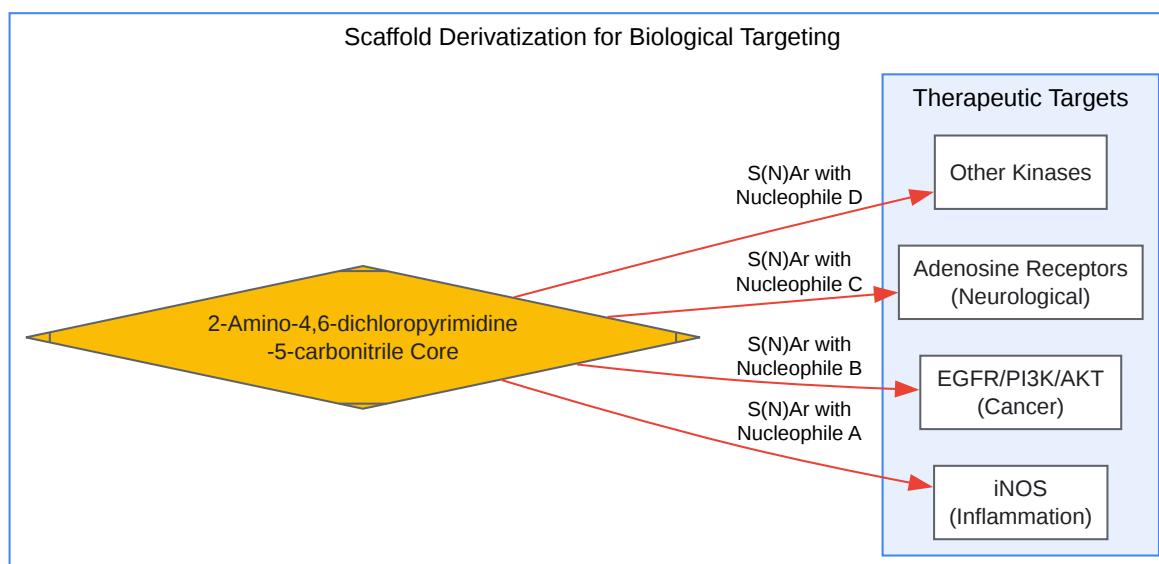
While primarily a synthetic intermediate, the 2-amino-4,6-dichloropyrimidine scaffold and its direct derivatives have been investigated for several biological activities. The true value of the 5-carbonitrile variant lies in its use to create more complex molecules with enhanced potency and selectivity.

Anti-inflammatory and Immunomodulatory Effects

A significant activity associated with the 2-amino-4,6-dichloropyrimidine class is the inhibition of nitric oxide (NO) production.^[3] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.

Key Findings:

- Derivatives of 2-amino-4,6-dichloropyrimidine have been shown to inhibit immune-activated NO production in mouse peritoneal cells.^{[3][4]}
- The inhibitory effect was observed irrespective of the substituent at the 5-position, suggesting the core scaffold is crucial for this activity.^[3]
- The most potent derivative identified in one study was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC₅₀ of 2 μM, surpassing the activity of reference inhibitors.^{[3][4]} Other derivatives had IC₅₀ values in the 9–36 μM range.^[3]
- Importantly, these compounds did not affect the viability of the cells, indicating that the observed NO inhibition was not due to general cytotoxicity.^{[3][4]}


This anti-inflammatory potential makes the scaffold an attractive starting point for developing novel agents for inflammatory diseases.

Anticancer and Cytotoxic Activity

The pyrimidine-5-carbonitrile moiety is a well-established pharmacophore in the design of anticancer agents.^{[5][6]} Derivatives synthesized from the **2-Amino-4,6-dichloropyrimidine-5-carbonitrile** core have shown promising activity against various cancer cell lines, often by targeting key signaling pathways.

Mechanistic Insights from Derivatives:

- EGFR Inhibition: Due to structural similarities with known anticancer drugs like gefitinib, derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors.[7]
- PI3K/AKT Pathway Inhibition: A novel series of pyrimidine-5-carbonitrile derivatives demonstrated potent cytotoxic activity against leukemia (K562) and breast cancer (MCF-7) cell lines by inhibiting the PI3K/AKT signaling axis, a critical pathway for cancer cell survival and proliferation.[6]
- Broad Spectrum Activity: Various pyrimidine-5-carbonitrile derivatives have been reported to be cytotoxic against a range of solid tumors and leukemia cell lines.[5]

[Click to download full resolution via product page](#)

Caption: Derivatization of the core scaffold to target various biological pathways.

Adenosine Receptor Antagonism

Derivatives of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile have been developed as potent and highly selective A₁ adenosine receptor (A₁AR) antagonists.^[8] A₁AR antagonists have therapeutic potential in various conditions, including cardiovascular and neurological disorders. The design of these compounds was guided by receptor-driven docking models, where the 5-cyano group was identified as a key feature for enhancing binding affinity.^[8] This highlights the importance of the carbonitrile group for specific receptor interactions.

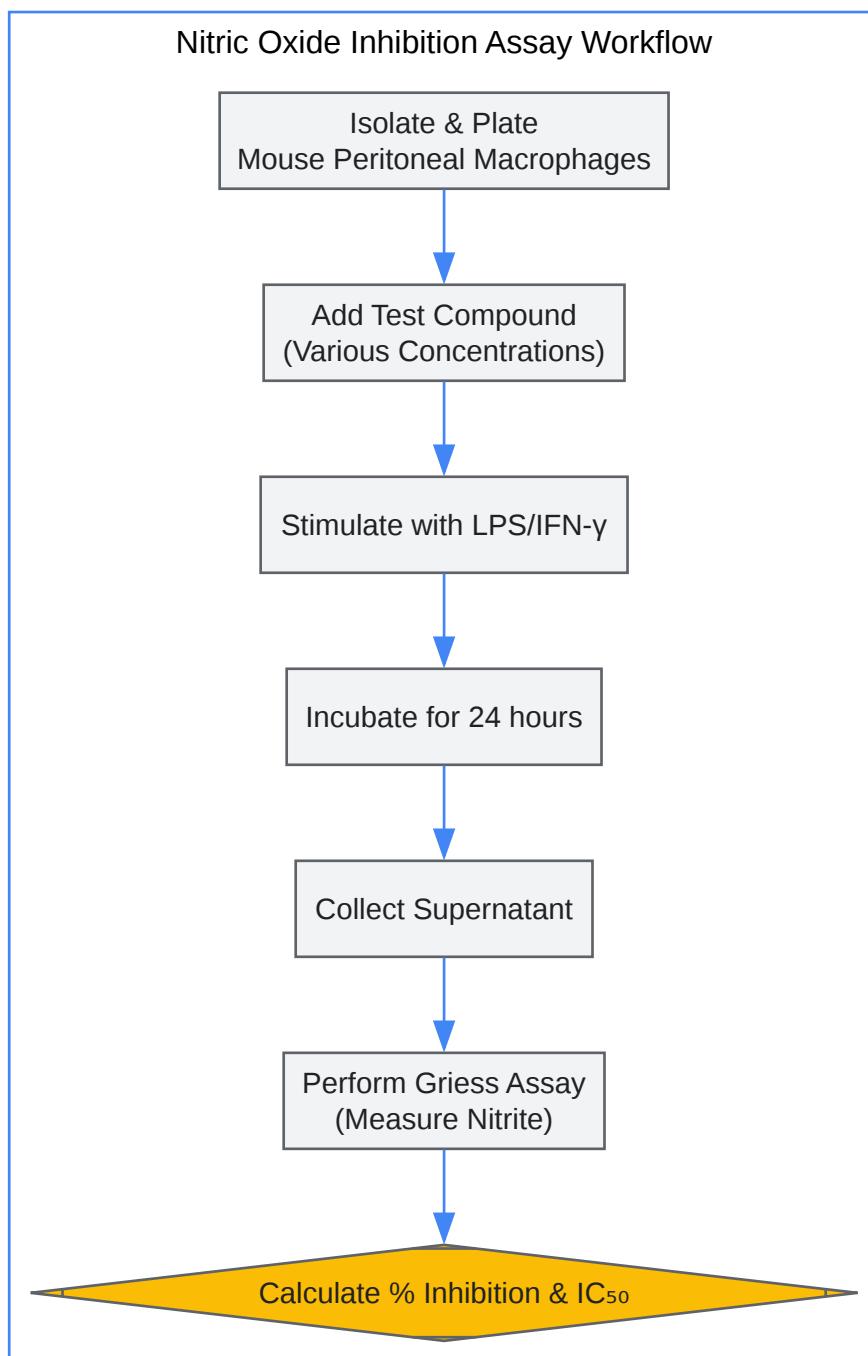
Antiviral and Antimicrobial Potential

The historical context of 2-amino-4,6-dichloropyrimidine includes reports of broad antiviral activity.^[3] Early studies suggested it could inhibit the replication of viruses from the Herpes, Picorna, and Pox groups.^[9] However, more recent systematic evaluations of the parent compound and its 5-substituted derivatives found no significant activity against a wide panel of viruses, including HIV, HSV, and CMV.^[10] This suggests that while the pyrimidine scaffold is a valid starting point for antiviral drug discovery, simple substitutions on this specific core may not yield broad-spectrum agents.^[10]

Nonetheless, the broader class of pyrimidine derivatives continues to be a rich source of antimicrobial agents, with various analogs showing activity against bacteria and fungi.^{[11][12]}

Methodologies and Experimental Protocols

To validate the biological activities of compounds derived from this scaffold, several key assays are employed. The following protocols are foundational for screening and characterizing new chemical entities.


Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the ability of a compound to inhibit the inflammatory production of NO from activated macrophages.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN- γ), express iNOS and produce large amounts of NO. NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The concentration of nitrite is measured colorimetrically using the Griess reagent, serving as a direct indicator of NO production.

Step-by-Step Methodology:

- Cell Isolation: Harvest peritoneal macrophages from mice (e.g., BALB/c) by peritoneal lavage with sterile, ice-cold PBS.
- Cell Seeding: Plate the harvested cells in a 96-well plate at a density of $\sim 2 \times 10^5$ cells/well in RPMI-1640 medium supplemented with 10% FBS and allow them to adhere for 2-3 hours at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare stock solutions of the test compound (and positive control, e.g., L-NMMA) in DMSO. Create serial dilutions in the culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
- Treatment and Stimulation: Remove non-adherent cells by washing. Add fresh medium containing the test compound dilutions to the wells. Subsequently, add stimulating agents (e.g., LPS at 1 μ g/mL and IFN- γ at 10 U/mL) to all wells except the negative control.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Nitrite Measurement (Giess Assay):
 - Transfer 50 μ L of the cell culture supernatant from each well to a new 96-well plate.
 - Add 50 μ L of Giess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μ L of Giess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition for each compound concentration relative to the stimulated (vehicle-treated) control. Determine the IC₅₀ value using non-linear regression analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the *in vitro* nitric oxide (NO) production inhibition assay.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is used to determine the cytotoxic concentration (IC_{50} or GI_{50}) of a compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, K562) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the culture medium and add 150 μ L of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control. Determine the IC_{50} (concentration that inhibits cell growth by 50%) using a dose-response curve.

Conclusion and Future Directions

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a quintessential example of a versatile chemical scaffold whose value is realized through strategic derivatization. While its intrinsic biological activity may be modest, its synthetic accessibility and reactive handles provide

medicinal chemists with a powerful tool to explore vast chemical space. The demonstrated success of its derivatives as potent inhibitors of inflammatory mediators and critical cancer pathways underscores its importance.^{[3][6]} Future research should continue to leverage the SNAr reactivity of the C4 and C6 positions to develop novel, highly selective kinase inhibitors, adenosine receptor modulators, and anti-inflammatory agents. The integration of structure-based drug design with combinatorial synthesis approaches using this core will undoubtedly accelerate the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Known biological activities of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1525643#known-biological-activities-of-2-amino-4-6-dichloropyrimidine-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com